molecular formula C23H21NO4 B2483882 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid CAS No. 2138510-43-5

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid

Cat. No.: B2483882
CAS No.: 2138510-43-5
M. Wt: 375.424
InChI Key: UXEZPZHZRYBXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful for monitoring reactions.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in peptide synthesis , suggesting that they may interact with proteins or enzymes involved in these processes.

Mode of Action

It’s known that similar compounds are used in peptide synthesis , which suggests that they may interact with their targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its potential role in peptide synthesis , it may influence the pathways related to protein synthesis and degradation.

Result of Action

Given its potential role in peptide synthesis , it may influence the structure and function of proteins within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of the pyrrolidine ring with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols can replace the Fmoc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Gly-OH: A simpler Fmoc-protected amino acid with a glycine backbone.

    Fmoc-Trp(Boc)-OH: An Fmoc-protected tryptophan derivative used in peptide synthesis.

Uniqueness

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid is unique due to the presence of the prop-2-ynyl group, which introduces additional reactivity and potential for further functionalization. This makes it a valuable building block in the synthesis of complex peptides and other organic molecules.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h1,3-6,8-11,20H,7,12-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEZPZHZRYBXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138510-43-5
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.